molecular formula C18H14N2O3 B11628919 N-[4-[(1,4-dioxonaphthalen-2-yl)amino]phenyl]acetamide CAS No. 363590-96-9

N-[4-[(1,4-dioxonaphthalen-2-yl)amino]phenyl]acetamide

Cat. No.: B11628919
CAS No.: 363590-96-9
M. Wt: 306.3 g/mol
InChI Key: SKJJFXPZPKUGCG-UHFFFAOYSA-N
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Description

N-{4-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl}acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a naphthalene core, which is a bicyclic aromatic hydrocarbon, and an acetamide group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl}acetamide typically involves a multi-step process. One common method starts with the reduction of 4,4′-diselanediyldianiline, followed by a nucleophilic reaction with 2-methyl-3-bromo-1,4-naphthalenedione. The final step involves acetylation with acetic anhydride . The reaction conditions often require the use of a Lewis acid catalyst, such as cerium chloride (CeCl3), to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthalene core to its dihydro form.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce dihydronaphthalene compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl}acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties

Properties

CAS No.

363590-96-9

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

N-[4-[(1,4-dioxonaphthalen-2-yl)amino]phenyl]acetamide

InChI

InChI=1S/C18H14N2O3/c1-11(21)19-12-6-8-13(9-7-12)20-16-10-17(22)14-4-2-3-5-15(14)18(16)23/h2-10,20H,1H3,(H,19,21)

InChI Key

SKJJFXPZPKUGCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC(=O)C3=CC=CC=C3C2=O

solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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